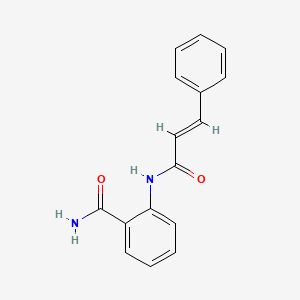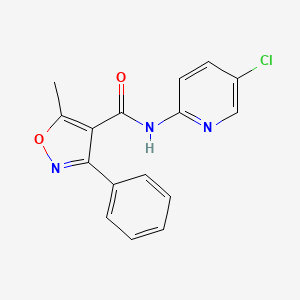![molecular formula C19H17ClN2O3 B5577017 3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5577017.png)
3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole" likely represents a multifaceted molecule with applications in various fields of chemistry and material science. Its structure suggests the integration of isoxazole, furoyl, chlorophenyl, and pyrrolidinyl moieties, which could impart unique physical, chemical, and possibly biological properties.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For compounds with isoxazole and chlorophenyl groups, cyclization reactions, and the use of specific reagents like hydroxylamine in methanol, are common synthesis paths. For instance, compounds with structural similarities have been synthesized through the cyclization of thiosemicarbazides in the presence of glacial acetic acid under microwave irradiation, showcasing the diversity in synthetic approaches for related compounds (Zheng Li et al., 2001).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using techniques like NMR, FT-IR, MS, HRMS, and X-ray crystallography. These methods help in determining the stereochemistry and confirming the molecular framework of the synthesized compounds. For example, studies involving similar molecules have detailed structural characterization through single-crystal X-ray diffraction studies, complemented by density functional theory (DFT) and Hartree-Fock calculations for theoretical insights (Yahya Nural et al., 2018).
Chemical Reactions and Properties
The chemical behavior of such a compound would be influenced by its functional groups. Isoxazoles, for instance, are known for participating in nucleophilic addition reactions due to the electron-rich oxygen atom. Additionally, the presence of a chlorophenyl group could facilitate electrophilic substitution reactions, especially in positions ortho and para to the chlorine atom due to its electron-withdrawing nature.
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, solubility, and crystalline structure, are often determined experimentally. These properties are crucial for understanding the compound's stability, reactivity, and application potential. Compounds with similar complexity have been analyzed for their acid dissociation constants and antimicrobial activity, providing a glimpse into their physical and chemical behavior (Yahya Nural et al., 2018).
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and reactions of furans and related heterocyclic compounds have been extensively studied, providing pathways to a variety of isothiazoles and other heterocycles. For instance, the reaction of furans with trithiazyl trichloride offers a novel synthesis of isothiazoles, highlighting the versatility of furan compounds in synthesizing new heterocyclic structures with potential applications in materials science and pharmaceutical research (Duan, Perrins, & Rees, 1997). Similarly, the efficient synthesis of cellulose furoates in ionic liquids demonstrates the application of furoyl derivatives in modifying natural polymers, potentially impacting materials science and engineering (Köhler & Heinze, 2007).
Biological Activities
Compounds with structures related to 3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole have shown varied biological activities. For example, some novel bicyclic thiohydantoin compounds fused to pyrrolidine, synthesized from reactions involving chlorophenyl isothiocyanate, exhibited antimicrobial activity against various bacterial strains, suggesting a potential for antibiotic development (Nural et al., 2018).
Molecular Docking and Anticancer Activity
The molecular docking and screening of newly synthesized compounds for biological activity are crucial in drug discovery. A study involving the synthesis and evaluation of diarylisoxazoles, including modifications to the isoxazole core similar to the structure of interest, revealed selective COX-1 inhibition, indicating potential applications in designing anti-inflammatory drugs (Vitale et al., 2013). Another example includes the synthesis of pyrazoline derivatives showing antiinflammatory and antibacterial activities, underscoring the therapeutic potential of such compounds (Ravula et al., 2016).
Mechanism of Action
Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism would depend on the specific biological target it interacts with. The presence of multiple functional groups and rings could allow for interactions with a variety of biological targets .
Future Directions
The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to fully characterize its properties and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .
properties
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-11-15(21-25-12)16-7-4-10-22(16)19(23)18-9-8-17(24-18)13-5-2-3-6-14(13)20/h2-3,5-6,8-9,11,16H,4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHOEJIKJICRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576944.png)

![1-cyclopropyl-4-{[4-(2-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5576955.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5576997.png)
![3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5577005.png)

![4-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5577021.png)
![2-[(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid](/img/structure/B5577036.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5577040.png)
![2-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-6-chloro-1H-benzimidazole](/img/structure/B5577041.png)
![N-[(1-propyl-1H-imidazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5577043.png)
![2-(3-methoxybenzyl)-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5577058.png)
